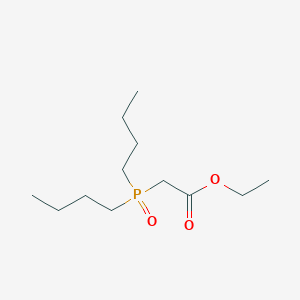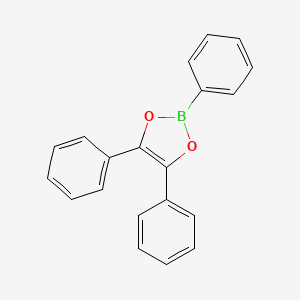![molecular formula C18H20Br2O3 B14737318 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene CAS No. 6334-19-6](/img/structure/B14737318.png)
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is an organic compound that belongs to the class of brominated ethers. These compounds are often used in various chemical reactions and have applications in different fields such as materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene typically involves the reaction of 4-(3-bromopropoxy)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Could be explored for pharmaceutical applications.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, etc.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropoxy)-4-phenoxybenzene
- 1-(3-Bromopropoxy)-4-[4-(2-bromopropoxy)phenoxy]benzene
- 1-(2-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene
Uniqueness
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds.
Properties
CAS No. |
6334-19-6 |
|---|---|
Molecular Formula |
C18H20Br2O3 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene |
InChI |
InChI=1S/C18H20Br2O3/c19-11-1-13-21-15-3-7-17(8-4-15)23-18-9-5-16(6-10-18)22-14-2-12-20/h3-10H,1-2,11-14H2 |
InChI Key |
BYSWXMQDQWORLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)OC2=CC=C(C=C2)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


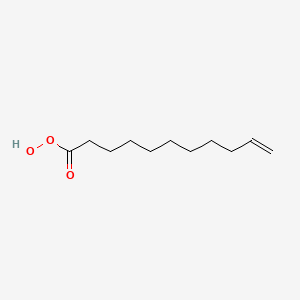

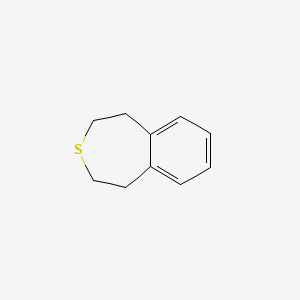

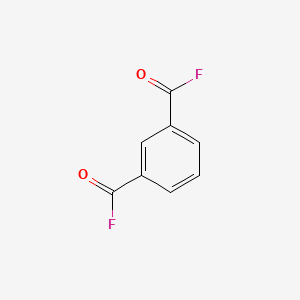

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
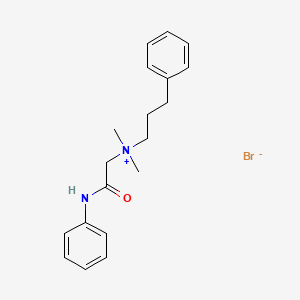
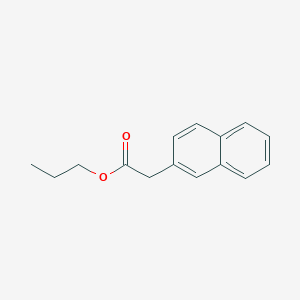

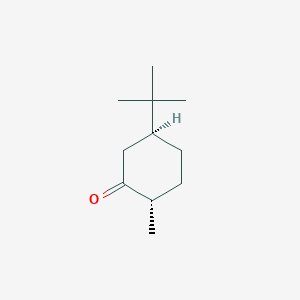
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
